molecular formula C25H29ClF6N2O3 B610552 Rolapitant hydrochloride CAS No. 914462-92-3

Rolapitant hydrochloride

Cat. No.: B610552
CAS No.: 914462-92-3
M. Wt: 555.0 g/mol
InChI Key: GZQWMYVDLCUBQX-WVZIYJGPSA-N
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Description

Rolapitant hydrochloride is a highly selective, long-acting antagonist of the neurokinin-1 (NK1) receptor. It is primarily used in combination with other antiemetics to prevent delayed nausea and vomiting associated with emetogenic chemotherapy. This compound is known for its high level of central nervous system penetrance and its ability to block the action of Substance P, a neuropeptide associated with vomiting .

Mechanism of Action

Target of Action

Rolapitant hydrochloride is a potent, highly selective, long-acting antagonist of the Neurokinin-1 (NK-1) receptor . The NK-1 receptors are primarily located in the gut and central nervous system . They play a crucial role in mediating nausea and vomiting, particularly those induced by chemotherapy .

Mode of Action

This compound works by blocking Substance P , a natural ligand, from interacting with NK-1 receptors . Substance P is released in the gut following chemotherapy administration . By preventing this interaction, rolapitant effectively inhibits the activation of NK-1 receptors, thereby preventing chemotherapy-induced nausea and vomiting (CINV) .

Biochemical Pathways

The primary biochemical pathway affected by rolapitant involves the interaction between Substance P and the NK-1 receptors . When chemotherapy is administered, Substance P is released in the gut. Under normal circumstances, Substance P would bind to and activate NK-1 receptors, leading to nausea and vomiting. Rolapitant prevents this by competitively binding to nk-1 receptors, thereby blocking the action of substance p .

Pharmacokinetics

Rolapitant has a large apparent volume of distribution, indicating that it is widely distributed into body tissues . It is slowly metabolized and eliminated with a mean half-life of 186 hours . The major metabolite of rolapitant, C4-pyrrolidinyl hydroxylated rolapitant or M19, accounts for approximately 50% of rolapitant exposure in plasma . Total radioactivity recovered in urine accounted for 14.2% of the dose, compared to 72.7% recovery in feces .

Result of Action

The molecular and cellular effects of rolapitant’s action primarily involve the prevention of delayed CINV . By blocking the interaction between Substance P and NK-1 receptors, rolapitant prevents the activation of these receptors in the gut and central nervous system . This effectively inhibits the physiological response of nausea and vomiting that would typically follow chemotherapy administration .

Action Environment

The action, efficacy, and stability of rolapitant can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness of rolapitant. . Furthermore, the timing of rolapitant administration relative to chemotherapy can also affect its efficacy. It is typically administered 1-2 hours before chemotherapy to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy .

Biochemical Analysis

Biochemical Properties

It blocks the interaction of Substance P, a ligand released in the gut following chemotherapy administration, with NK-1 receptors in the gut and the central nervous system .

Cellular Effects

Rolapitant hydrochloride’s primary effect on cells is the prevention of delayed-phase CINV, which typically occurs >24 hours after chemotherapy treatment . By blocking Substance P from interacting with NK-1 receptors, this compound prevents late-phase CINV .

Molecular Mechanism

This compound exerts its effects at the molecular level by acting as an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist . It prevents Substance P from interacting with NK-1 receptors in the gut and the central nervous system .

Temporal Effects in Laboratory Settings

This compound is slowly metabolized and eliminated with a mean half-life of 186 hours . Its major metabolite, C4-pyrrolidinyl hydroxylated rolapitant or M19, accounts for approximately 50% of this compound exposure in plasma .

Dosage Effects in Animal Models

domesticus) chicken eggs .

Metabolic Pathways

This compound is metabolized primarily by Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite M19 (C4-pyrrolidine-hydroxylated rolapitant) .

Transport and Distribution

This compound has a large apparent volume of distribution, indicating that it is widely distributed into body tissues . Renal clearance is not a significant elimination route for this compound-related entities .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with NK-1 receptors located in the gut and the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rolapitant hydrochloride involves several synthetic steps. One method includes the reaction of a substituted phenylacetic acid with a spirocyclic amine to form the core structure.

Industrial Production Methods

In industrial settings, this compound is produced through a series of chemical reactions that ensure high yield and purity. The process involves the use of advanced techniques such as crystallization and chromatography to isolate and purify the final product. The compound is then formulated into oral preparations with specific excipients to enhance its bioavailability .

Chemical Reactions Analysis

Types of Reactions

Rolapitant hydrochloride undergoes several types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

    Oxidizing agents: Such as hydrogen peroxide.

    Reducing agents: Such as sodium borohydride.

    Substituting agents: Such as alkyl halides.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

Scientific Research Applications

Rolapitant hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rolapitant hydrochloride is unique among NK1 receptor antagonists due to its long half-life and lack of interaction with the cytochrome P450 enzyme CYP3A4. This reduces the risk of drug-drug interactions and makes it a more suitable option for patients receiving multiple medications .

Properties

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQWMYVDLCUBQX-WVZIYJGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClF6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238570
Record name Rolapitant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914462-92-3
Record name 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride, hydrate (1:1:1), (5S,8S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914462-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolapitant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914462923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rolapitant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLAPITANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57O5S1QSAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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